1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
CAS No.: 1221272-83-8
Cat. No.: VC2676525
Molecular Formula: C7H2Cl2F3NO2
Molecular Weight: 259.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221272-83-8 |
|---|---|
| Molecular Formula | C7H2Cl2F3NO2 |
| Molecular Weight | 259.99 g/mol |
| IUPAC Name | 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H |
| Standard InChI Key | MOVCRAVDFSTLPY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Properties
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with multiple functional groups that contribute to its unique chemical behavior. The compound is identified by specific chemical parameters that enable its precise identification in scientific research and industrial applications.
Table 1: Chemical Identity Properties of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
| Parameter | Value |
|---|---|
| CAS Number | 1221272-83-8 |
| IUPAC Name | 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene |
| Alternative Name | 2,6-dichloro-3-nitrobenzotrifluoride |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 259.99 g/mol |
| InChI | InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H |
| InChIKey | MOVCRAVDFSTLPY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N+[O-])Cl)C(F)(F)F)Cl |
The structural arrangement of this compound includes a benzene ring with substituents at specific positions: chlorine atoms at positions 1 and 3, a nitro group at position 4, and a trifluoromethyl group at position 2. This particular arrangement contributes to the compound's chemical reactivity and physical properties .
Physical and Chemical Properties
The physical and chemical properties of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene are significantly influenced by the electron-withdrawing nature of its substituents, particularly the nitro and trifluoromethyl groups.
The compound exhibits notable polarity due to the electronegative nature of its functional groups. The trifluoromethyl group (-CF₃) is known for its strong electron-withdrawing properties, which affect the electron density distribution across the benzene ring. Similarly, the nitro group (-NO₂) also withdraws electrons from the aromatic system, further enhancing the compound's polarity.
These electronic effects have important implications for the compound's reactivity patterns, solubility characteristics, and intermolecular interactions. The presence of electron-withdrawing groups typically makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions but more amenable to nucleophilic substitution reactions, especially at positions activated by these groups.
Applications and Research Findings
Related Research
Research on similar compounds has shown that trifluoromethylated aromatic compounds often exhibit enhanced stability and bioactivity compared to their non-fluorinated counterparts. In patent literature, related compounds have been investigated for use in fungicide development. For example, 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene has been studied as an intermediate in the synthesis of fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives .
These findings suggest potential applications for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene in similar contexts, particularly as a building block for compounds with agricultural or pharmaceutical applications.
Comparison with Structurally Related Compounds
To better understand the properties and potential applications of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene, it is instructive to compare it with structurally related compounds.
Table 2: Comparison of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene with Related Compounds
The differences in substituent patterns significantly affect the electronic properties, reactivity, and potential applications of these compounds. For instance, the presence of the trifluoromethyl group in 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene likely confers greater metabolic stability compared to compounds lacking this group, which is a desirable property in agrochemical and pharmaceutical applications .
Analytical Characterization Techniques
The characterization of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene and similar compounds typically involves a range of analytical techniques to confirm structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, plays a crucial role in structural confirmation. The trifluoromethyl group typically appears as a distinct signal in ¹⁹F NMR, providing a characteristic marker for identification. In similar compounds, the -CF₃ group can be observed as a singlet in the ¹⁹F NMR spectrum .
Mass spectrometry provides additional confirmation of molecular weight and fragmentation patterns. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing the purity of these compounds and identifying potential impurities .
Physical Property Measurements
Physical properties such as melting point, boiling point, and solubility characteristics provide further means of characterization and quality control. While specific data for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is limited in the available literature, these parameters are typically determined as part of compound characterization .
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